molecular formula C7H12Br2N2O B2381748 5-Amino-2-(aminomethyl)phenol dihydrobromide CAS No. 2172572-90-4

5-Amino-2-(aminomethyl)phenol dihydrobromide

Cat. No.: B2381748
CAS No.: 2172572-90-4
M. Wt: 299.994
InChI Key: ATTFPJLOMCPHHM-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

5-Amino-2-(aminomethyl)phenol dihydrobromide is systematically named according to IUPAC guidelines as This compound . Its molecular formula is C₇H₁₂Br₂N₂O , reflecting the incorporation of two hydrobromic acid molecules into the parent compound, 5-amino-2-(aminomethyl)phenol. Key identifiers include:

  • CAS Registry Number : 2172572-90-4
  • EC Number : 946-618-2
  • SMILES : C1=CC(=C(C=C1N)O)CN.Br.Br
  • InChI Key : ATTFPJLOMCPHHM-UHFFFAOYSA-N

Structural Features :

  • A phenolic ring with an amino group (-NH₂) at position 5 and an aminomethyl group (-CH₂NH₂) at position 2.
  • Two bromide counterions neutralizing the protonated amine groups.

Molecular Weight : 300.99 g/mol (calculated from C₇H₁₀N₂O + 2HBr).

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₇H₁₂Br₂N₂O
Exact Mass 299.93 g/mol
XLogP3 -0.6
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 4

Historical Context of Discovery and Development

The compound emerged in the early 21st century as part of efforts to synthesize stable phenolic amine derivatives for industrial and pharmaceutical applications. Early synthetic routes involved diazotization and bromination of 5-amino-2-methylphenol. Notably, patents from 2006–2015 highlighted its utility in oxidative hair dye formulations, where it serves as a primary intermediate for coupling reactions. Academic interest grew post-2018 due to its potential in antitumor agent synthesis, as evidenced by PubChem records.

Position within Phenolic Amine Compound Classification

This compound belongs to the aminoalkylphenol subclass, characterized by:

  • A phenol core with both amino and alkylamine substituents.
  • Ionic dihydrobromide salt form, distinguishing it from neutral phenolic amines like 4-aminophenol.

Comparative Analysis :

Compound Substituents Salt Form
4-Aminophenol -NH₂ at position 4 Neutral
5-Amino-2-methylphenol -NH₂ at position 5, -CH₃ at 2 Neutral
Target Compound -NH₂ at 5, -CH₂NH₂ at 2 Dihydrobromide

Significance in Chemical Research

The compound is pivotal in:

  • Organic Synthesis : Serves as a precursor for heterocyclic compounds, including quinazoline derivatives.
  • Materials Science : Used in dye chemistry due to its oxidative coupling properties.
  • Pharmaceutical Research : Explored for modifying drug solubility via salt formation.

Theoretical Frameworks for Understanding Dihydrobromide Salt Forms

Dihydrobromide salts form via protonation of amine groups by hydrobromic acid, governed by Brønsted-Lowry acid-base theory. Key principles include:

  • Charge Neutralization : Two bromide ions balance the positive charges on the protonated primary and secondary amines.
  • Crystallization Dynamics : Ionic interactions between bromide and ammonium groups stabilize the crystal lattice, enhancing thermal stability.
  • Solubility Modulation : The salt form increases aqueous solubility compared to the free base, critical for biological applications.

Table 2: Salt Formation Mechanisms

Parameter Description
Protonation Sites Primary (-CH₂NH₃⁺) and secondary (-NH₃⁺) amines
Counterion Ratio 2:1 (Br⁻ : C₇H₁₀N₂O)
Crystal System Orthorhombic (predicted)

Properties

IUPAC Name

5-amino-2-(aminomethyl)phenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2BrH/c8-4-5-1-2-6(9)3-7(5)10;;/h1-3,10H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFPJLOMCPHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(aminomethyl)phenol dihydrobromide typically involves the reaction of 5-Amino-2-(aminomethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process involves:

    Starting Materials: 5-Amino-2-(aminomethyl)phenol and hydrobromic acid.

    Reaction Conditions: The reaction is conducted at a specific temperature and pH to facilitate the formation of the dihydrobromide salt.

    Purification: The product is purified through recrystallization or other suitable methods to obtain high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.

    Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions are maintained.

    Purification and Packaging: The final product is purified and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(aminomethyl)phenol dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide and ammonia are commonly employed.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions. Its stability allows for predictable outcomes in chemical reactions, making it a valuable tool for chemists.
  • Analytical Chemistry : It is utilized in analytical methods for detecting and quantifying other substances, owing to its reactive functional groups.

Biology

  • Biochemical Assays : The compound is employed in biochemical assays to study enzyme activities and interactions due to its ability to bind to specific molecular targets.
  • Molecular Biology : It acts as a marker in molecular biology experiments, aiding in the visualization and tracking of biological processes.

Medicine

  • Therapeutic Potential : Research is ongoing into the therapeutic properties of 5-Amino-2-(aminomethyl)phenol dihydrobromide, particularly its role as a precursor in drug synthesis. It has shown promise in developing treatments for various conditions.
  • Drug Development : The compound is investigated for its potential use in formulating new pharmaceuticals, particularly those targeting specific biochemical pathways.

Industry

  • Dyes and Pigments : this compound is utilized in the production of dyes and pigments, particularly in hair coloring products. Its derivatives are crucial in oxidative dyeing processes for keratin fibers, ensuring vibrant color retention and stability .
  • Specialty Chemicals : The compound serves as a starting material for synthesizing specialty chemicals used across various industrial applications .

Case Studies

  • Hair Coloring Applications : A study demonstrated that formulations containing this compound provided enhanced colorfastness and vibrancy compared to traditional hair dyes. This was attributed to its unique chemical structure that facilitates better bonding with keratin fibers .
  • Biochemical Assays : In a series of experiments assessing enzyme activity, researchers found that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
  • Drug Development Research : Investigations into the use of this compound as a precursor for novel pharmaceutical compounds have yielded promising results, indicating potential applications in treating various diseases .

Mechanism of Action

The mechanism of action of 5-Amino-2-(aminomethyl)phenol dihydrobromide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The compound can influence various biochemical pathways, including oxidative stress and signal transduction.

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Aminomethyl Phenol Derivatives

Compound Structure MIC (Bacteria, µg/mL) MIC (Fungi, µg/mL) Key Features Reference
5-Amino-2-(aminomethyl)phenol dihydrobromide Brominated salt with dual amines Data pending Data pending Enhanced solubility via Br⁻ counterions
Compound 4a () Substituted aminomethyl phenol 100 (Gram±) N/A Broad-spectrum antibacterial
BC 01_C1 () Cyclohexenone derivative 12.5–75 50–125 Dual antibacterial/antifungal
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pyrimidine with dihydrochloride salt Not reported Not reported High solubility in polar solvents

Key Observations :

  • Potency: Streptomyces-derived BC 01_C1 exhibits lower MIC values (12.5–75 µg/mL) against bacteria compared to aminomethyl phenol derivatives like compound 4a (100 µg/mL), suggesting structural modifications (e.g., cyclohexenone rings) enhance bioactivity .
  • Salt Effects: Bromide salts (e.g., dihydrobromide) may offer superior solubility in non-aqueous media compared to dihydrochlorides, though chloride salts are more common in pharmaceuticals due to cost-effectiveness .

Key Observations :

  • The Petasis reaction provides a sustainable route for aminomethyl phenol synthesis but requires optimization for higher yields .
  • Natural product isolation (e.g., BC 01_C1) yields bioactive compounds but is resource-intensive compared to synthetic approaches .

Physicochemical and Functional Properties

  • Hydrogen Bonding: The phenolic –OH and amine groups in this compound facilitate robust hydrogen-bonding networks, critical for crystal engineering and supramolecular assembly .
  • Stability : Bromide salts generally exhibit higher thermal stability than hydrochlorides, advantageous for long-term storage .
  • Applications: Unlike benzimidazole-based corrosion inhibitors (e.g., 2-chlorobenzyl benzimidazole) , aminomethyl phenol derivatives prioritize biomedical uses, particularly antimicrobial and anti-inflammatory applications .

Biological Activity

5-Amino-2-(aminomethyl)phenol dihydrobromide, with the molecular formula C7_7H12_{12}Br2_2N2_2O and a molecular weight of approximately 300 g/mol, is an organic compound noted for its stability and versatility in scientific research. This compound is primarily utilized in various applications across chemistry, biology, and medicine due to its unique biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interaction : The compound can bind to enzymes, either inhibiting or activating their functions by interacting with active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Influence on Biochemical Pathways : The compound has been shown to affect pathways related to oxidative stress and signal transduction, which are critical in many physiological processes.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, a study demonstrated that certain derivatives could inhibit histone deacetylase (HDAC) activity, leading to increased acetylation of histones and re-expression of tumor suppressor genes like p21 Waf1 in colon cancer cells (HCT116) .
  • Biochemical Assays : The compound is employed in biochemical assays for its ability to act as a marker in molecular biology studies. Its stability makes it suitable for long-term experiments where consistent results are required .
  • Synthetic Applications : As a reagent in organic synthesis, it serves as a precursor for various chemical transformations, enhancing the efficiency of synthesizing complex molecules .

Table 1: Biological Activities of this compound

Study ReferenceBiological ActivityObservations
HDAC InhibitionPromoted >50-fold increase in acetylated R-tubulin; IC50_{50} values around 4.9 µM
Anticancer EffectsDemonstrated cytotoxicity against human glioblastoma U251 cells; IC50_{50} < 30 µM
Biochemical MarkerUsed effectively in assays for gene expression studies

Comparative Analysis

When compared to similar compounds such as 5-Amino-2-(aminomethyl)phenol hydrochloride and sulfate, the dihydrobromide form exhibits superior stability and reliability. This makes it a preferred choice in both laboratory and industrial applications.

Table 2: Comparison of Similar Compounds

CompoundStabilityBiological Activity
This compoundHighSignificant HDAC inhibition
5-Amino-2-(aminomethyl)phenol hydrochlorideModerateLimited activity
5-Amino-2-(aminomethyl)phenol sulfateLowMinimal effects

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for 5-amino-2-(aminomethyl)phenol dihydrobromide?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with halogenated aromatic precursors (e.g., bromo-fluorobenzaldehyde derivatives). Key steps include:

  • Amination : Introduction of the amino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
  • Purification : Use of column chromatography or recrystallization in ethanol/water mixtures to isolate intermediates .
  • Dihydrobromide Formation : Reaction with HBr in ethanol under reflux (60–80°C) to yield the final product. Monitor reaction progress via TLC (dichloromethane/methanol, 5:5) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and amine/benzyl group integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z ~290 for [M+H⁺]) and bromide counterion presence .
  • Elemental Analysis : Quantify C, H, N, and Br content to confirm stoichiometry .

Basic: How does solubility impact experimental design for this compound?

Methodological Answer:
The dihydrobromide salt enhances water solubility, but solubility varies with pH:

  • Aqueous Solutions : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays. For low-pH conditions (e.g., gastric simulations), dissolve in 0.1 M HCl .
  • Organic Solvents : DMSO or methanol for stock solutions (1–10 mM). Filter-sterilize (0.22 µm) to avoid particulate interference in cell-based studies .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposition observed >150°C via TGA. Store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Hydrolyzes in alkaline conditions (pH >9), forming free amine byproducts. Use neutral buffers for long-term stability studies .

Advanced: What strategies are used to study interactions with biological targets?

Methodological Answer:

  • Enzyme Assays : Competitive inhibition studies using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values .
  • Molecular Docking : Simulate binding to receptor models (e.g., GPCRs) with AutoDock Vina, focusing on hydrogen bonding with phenolic –OH and amine groups .

Advanced: How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Control Experiments : Test for off-target effects using knockout cell lines or competitive antagonists .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to identify non-specific effects at high doses .

Advanced: What methodologies improve sensitivity in detecting low-concentration samples?

Methodological Answer:

  • HPLC with Fluorescence Detection : Derivatize with dansyl chloride to enhance detection limits (LOD ~0.1 ng/mL) .
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for trace quantification in biological matrices (e.g., plasma) .

Advanced: How are mechanistic pathways elucidated for its reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • Computational Studies : DFT calculations (B3LYP/6-31G*) to map electron density shifts during bromine substitution .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can discrepancies between in vitro and in vivo efficacy be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance stability .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronide conjugates) that may reduce activity .

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